Methyl 2-amino-3-iodobenzoate
Description
Properties
IUPAC Name |
methyl 2-amino-3-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGYCXIZTSIOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)I)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180161-60-8 | |
| Record name | methyl 2-amino-3-iodobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-iodobenzoate can be synthesized through several methods. One common approach involves the esterification of 2-iodobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Another method involves the direct iodination of methyl 2-amino-benzoate using iodine and an oxidizing agent like hydrogen peroxide or sodium hypochlorite. This reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or nitric acid.
Reduction Reactions: The compound can be reduced to form different derivatives, such as the reduction of the iodine atom to a hydrogen atom using reducing agents like sodium borohydride.
Common Reagents and Conditions
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the substituent introduced.
Oxidation: Formation of nitrobenzoates.
Reduction: Formation of deiodinated benzoates.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
Methyl 2-amino-3-iodobenzoate serves as a versatile building block in organic synthesis. It can be utilized for:
- Synthesis of Bioactive Molecules : The compound is employed in the development of pharmaceuticals and agrochemicals due to its functional groups that allow for various chemical transformations.
- Microbial Dihydroxylation : This process leads to the formation of nonracemic iodocyclohexene carboxylate intermediates, which can be crucial for synthesizing complex organic compounds.
2. Medicinal Chemistry
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial effects, making them candidates for developing new antibiotics.
- Anticancer Activity : Research has shown that some derivatives can inhibit cancer cell proliferation, suggesting potential use in cancer therapeutics.
Case Studies
- Pharmaceutical Development : A study explored the synthesis of a series of derivatives based on this compound, leading to compounds with enhanced anti-inflammatory properties. The derivatives were synthesized through nucleophilic substitution reactions involving various amines and alcohols.
- Biological Activity Assessment : In vitro studies demonstrated that certain derivatives exhibited potent activity against Gram-positive bacteria, highlighting their potential as new antibiotic agents.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity . These interactions can modulate the activity of the target enzyme or receptor, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects


Key Observations :
- Iodine vs. Ketone/Sulfonylurea Groups: The iodine atom in this compound facilitates cross-coupling reactions, whereas the ketone in Methyl 2-benzoylamino-3-oxobutanoate enables condensation reactions . Sulfonylurea groups in pesticidal analogs (e.g., metsulfuron) introduce enzyme-inhibiting capabilities absent in the target compound .
- Amino Group vs. Benzoylamino: The free -NH₂ group in this compound enhances nucleophilicity and metal coordination, contrasting with the electron-withdrawing benzoylamino group in its analog, which stabilizes intermediates in heterocycle synthesis .
Reactivity in Organic Transformations
- Cross-Coupling Reactions: The iodine atom in this compound participates efficiently in palladium-catalyzed couplings, unlike methyl esters with non-halogenated substituents (e.g., methyl shikimate in ). This reactivity is critical for constructing biaryl systems in drug discovery .
- Electrophilic Substitution: The electron-withdrawing iodine and ester groups deactivate the benzene ring, directing electrophiles to the amino group at C2. This contrasts with methyl palmitate or neophytadiene (), where aliphatic chains dominate reactivity .
Biological Activity
Methyl 2-amino-3-iodobenzoate, an organic compound with the molecular formula C9H10INO2, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate structure with an amino group and an iodine atom attached to the aromatic ring. The presence of these functional groups makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various microbial strains.
- Anticancer Potential : Preliminary studies suggest that it may have cytotoxic effects on cancer cells, indicating potential as an anticancer agent.
- Antioxidant Activity : The compound has also been investigated for its ability to scavenge free radicals, contributing to its potential health benefits.
The biological activity of this compound is influenced by its chemical structure. The iodine atom can enhance the compound's binding affinity to biological targets, such as enzymes or receptors. This interaction may lead to altered enzyme activity or inhibition of specific pathways involved in disease processes.
Antimicrobial Activity
A study highlighted the effectiveness of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
This data indicates that this compound exhibits promising antibacterial properties, making it a candidate for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies have assessed the anticancer effects of this compound on various cancer cell lines. Notably, it was found to be cytotoxic against liver and breast carcinoma cells:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 3.57 ± 0.1 |
| MCF7 | 4.50 ± 0.2 |
These results suggest that this compound may possess selective toxicity towards cancer cells compared to normal cells, indicating its potential as a therapeutic agent in oncology .
Case Studies
Several case studies have explored the applications of this compound in drug development:
- Antimicrobial Agents : A series of studies demonstrated that modifications to the this compound structure could enhance its antimicrobial efficacy against resistant strains.
- Cancer Therapeutics : Research focusing on analogs of this compound showed improved selectivity and potency against specific cancer cell lines, paving the way for new anticancer drugs.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-amino-3-iodobenzoate, and how can researchers optimize yield and purity?
- Methodology :
- Electrophilic iodination : Start with methyl 2-aminobenzoate and employ iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C) to minimize byproducts. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .
- Protection-deprotection strategy : Protect the amino group with Boc anhydride prior to iodination to reduce side reactions. After iodination, deprotect using trifluoroacetic acid (TFA) in dichloromethane. Validate purity via HPLC (C18 column, acetonitrile/water gradient) .
- Yield optimization : Use excess iodine (1.5 equiv) and maintain anhydrous conditions. Recrystallize from ethanol/water (7:3 v/v) to achieve >95% purity .
Q. How should this compound be characterized to confirm structural integrity?
- Methodology :
- Spectroscopic analysis :
- 1H/13C NMR : Compare chemical shifts with literature values for iodinated aromatic protons (δ 7.2–8.5 ppm) and ester carbonyl (δ ~165–170 ppm) .
- IR spectroscopy : Confirm C=O (ester) at ~1720 cm⁻¹ and N–H (amine) at ~3400 cm⁻¹ .
- Elemental analysis : Verify %C, %H, %N within ±0.3% of theoretical values.
- X-ray crystallography : For definitive confirmation, grow single crystals in ethyl acetate at 4°C and analyze (e.g., using SHELXT software) .
Advanced Research Questions
Q. What strategies mitigate instability of this compound during long-term storage or under reactive conditions?
- Methodology :
- Light-sensitive degradation : Store in amber glass vials under argon at –20°C. Add stabilizers like BHT (0.1% w/w) to inhibit radical formation .
- Thermal stability : Conduct TGA/DSC to identify decomposition onset (>150°C). Avoid heating above 80°C during synthesis .
- Hydrolytic sensitivity : Test stability in aqueous buffers (pH 2–12). Use anhydrous solvents (e.g., THF, DMF) for reactions involving nucleophiles .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be applied to this compound to synthesize complex derivatives?
- Methodology :
- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos Pd G3 in DMF/H₂O (3:1) with Na₂CO₃ as base. Monitor coupling efficiency via LC-MS .
- Substrate scope : React with arylboronic acids containing electron-withdrawing/donating groups. Use microwave-assisted synthesis (100°C, 30 min) to accelerate sluggish reactions .
- Post-functionalization : After coupling, reduce the ester to alcohol (LiAlH₄) or hydrolyze to carboxylic acid (NaOH/EtOH) for further derivatization .
Q. What analytical techniques resolve contradictions in reported reactivity of this compound in nucleophilic substitution vs. radical pathways?
- Methodology :
- Mechanistic probes :
- Radical traps : Add TEMPO (2 equiv) to reactions; inhibition of product formation suggests radical intermediates .
- Kinetic isotope effects : Compare reaction rates using deuterated solvents (e.g., DMF-d₇ vs. DMF) to distinguish ionic vs. radical mechanisms .
- Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify dominant pathways .
Data Analysis and Interpretation
Q. How should researchers design experiments to validate the catalytic role of this compound in multicomponent reactions?
- Methodology :
- Control experiments : Omit the compound or replace iodine with chlorine to assess its necessity.
- Kinetic profiling : Use in-situ IR or NMR to track intermediate formation. For example, monitor imine formation in Ugi-type reactions .
- Isotopic labeling : Synthesize ¹³C-labeled analogs to trace carbon transfer pathways via 2D NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


